molecular formula C24H36O4 B1202906 Dehydrodeoxycholic acid CAS No. 2958-05-6

Dehydrodeoxycholic acid

Cat. No.: B1202906
CAS No.: 2958-05-6
M. Wt: 388.5 g/mol
InChI Key: XNTYYYINMGRBQW-ZEZONBOOSA-N
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Description

Dehydrodeoxycholic acid, also known as 12-dehydrodeoxycholic acid, is a bile acid derivative. Bile acids are steroid acids found predominantly in the bile of mammals. This compound is a secondary bile acid formed by bacterial action in the colon. It is structurally similar to deoxycholic acid but contains a keto group at the 12th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydrodeoxycholic acid can be synthesized from deoxycholic acid through a series of oxidation reactions. One common method involves the use of oxidizing agents such as chromic acid or potassium permanganate to introduce the keto group at the 12th position. The reaction typically requires controlled conditions to prevent over-oxidation and to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves biotransformation processes using microbial enzymes. Specific strains of bacteria or fungi are employed to catalyze the oxidation of deoxycholic acid to this compound. This method is advantageous due to its high specificity and yield, as well as its environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: Dehydrodeoxycholic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at different positions on the steroid nucleus, leading to the formation of polyhydroxylated derivatives.

    Reduction: The keto group at the 12th position can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl groups on the steroid nucleus can undergo substitution reactions, such as esterification or etherification, to form various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Chromic acid, potassium permanganate, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides, and alcohols.

Major Products Formed:

    Oxidation Products: Polyhydroxylated bile acids.

    Reduction Products: Deoxycholic acid.

    Substitution Products: Ester and ether derivatives of this compound.

Scientific Research Applications

Dehydrodeoxycholic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various bile acid derivatives and as a reagent in organic synthesis.

    Biology: It serves as a probe to study the metabolism and transport of bile acids in biological systems.

    Medicine: this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: It is used in the production of pharmaceuticals and as an additive in cosmetic formulations.

Mechanism of Action

Dehydrodeoxycholic acid exerts its effects primarily through interactions with bile acid receptors and transporters. It modulates the activity of nuclear receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1). These interactions regulate the expression of genes involved in bile acid synthesis, transport, and metabolism. Additionally, this compound can induce apoptosis in certain cancer cells by disrupting mitochondrial function and activating caspase pathways.

Comparison with Similar Compounds

    Deoxycholic Acid: A primary bile acid with hydroxyl groups at the 3rd and 12th positions.

    Chenodeoxycholic Acid: A primary bile acid with hydroxyl groups at the 3rd and 7th positions.

    Lithocholic Acid: A secondary bile acid with a hydroxyl group at the 3rd position.

Uniqueness: Dehydrodeoxycholic acid is unique due to the presence of a keto group at the 12th position, which imparts distinct chemical and biological properties. This structural feature allows it to undergo specific reactions that are not possible with other bile acids, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,12-dioxo-2,4,5,6,7,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-15,17-20H,4-13H2,1-3H3,(H,27,28)/t14-,15-,17+,18-,19+,20+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTYYYINMGRBQW-ZEZONBOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2CCC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183753
Record name Dehydrodeoxycholic acid
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Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2958-05-6
Record name (5β)-3,12-Dioxocholan-24-oic acid
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Record name Dehydrodeoxycholic acid
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Record name Dehydrodeoxycholic acid
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Record name Dehydrodeoxycholic acid
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Record name 3,12-dioxo-5-β-cholan-24-oic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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